An In-depth Technical Guide to the Chemical Properties and Stability of Clodinafop Propargyl-13C6
An In-depth Technical Guide to the Chemical Properties and Stability of Clodinafop Propargyl-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Sciences
In the landscape of analytical and environmental chemistry, the demand for high-fidelity quantitative analysis is paramount. Isotopically labeled internal standards are indispensable tools for achieving this accuracy, particularly in complex matrices. Clodinafop Propargyl-13C6, a stable isotope-labeled (SIL) derivative of the widely used herbicide Clodinafop-propargyl, serves as an exemplary internal standard for mass spectrometry-based analytical methods. The incorporation of six carbon-13 atoms into the phenoxy ring of the molecule provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties and chromatographic behavior. This guide provides a comprehensive overview of the chemical properties and stability of Clodinafop Propargyl-13C6, offering critical insights for researchers and professionals engaged in environmental monitoring, residue analysis, and metabolism studies. While specific experimental data for the 13C6-labeled variant is not extensively published, the information presented herein is based on the well-documented characteristics of its unlabeled counterpart, Clodinafop-propargyl, with a discussion on the negligible impact of stable isotope substitution on chemical behavior.
Core Chemical Properties of Clodinafop Propargyl-13C6
The fundamental chemical properties of Clodinafop Propargyl-13C6 are, for all practical purposes in analytical chemistry, identical to those of the native Clodinafop-propargyl. The substitution of 12C with 13C isotopes results in a marginal increase in molecular weight but does not alter the electronic structure or bonding, thus preserving the chemical reactivity and physical characteristics.
| Property | Value | Source(s) |
| Chemical Name | Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy-1,2,3,4,5,6-13C6}propanoate | N/A |
| CAS Number | 105512-06-9 (unlabeled) | [1] |
| Molecular Formula | C11 13C6 H13 Cl F N O4 | N/A |
| Molecular Weight | Approximately 355.74 g/mol | [2] |
| Appearance | Colorless to light beige crystalline solid | |
| Melting Point | 59.5 °C | [3] |
| Solubility (at 25 °C) | Water: 4.0 mg/L | [1] |
| Acetone: 880 g/L | [1] | |
| Toluene: 690 g/L | [1] | |
| Ethanol: 92 g/L | [1] | |
| n-hexane: 0.0086 g/L | [1] | |
| Octanol-Water Partition Coefficient (log Kow) | 3.90 at 25 °C | [1] |
| Vapor Pressure | 2.40 x 10-8 mm Hg at 25 °C | [1] |
Chemical Stability and Degradation Pathways
The stability of Clodinafop Propargyl-13C6 is a critical factor for its application as an internal standard, ensuring its integrity throughout sample preparation, storage, and analysis. Its stability profile mirrors that of Clodinafop-propargyl.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for Clodinafop-propargyl and, by extension, its 13C6-labeled analogue. The rate of hydrolysis is highly dependent on the pH of the medium. The ester linkage is susceptible to cleavage, yielding the active acid metabolite, clodinafop acid.
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Acidic Conditions (pH 4-5): Relatively stable, with a half-life of approximately 184 days at pH 5.[4]
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Neutral Conditions (pH 7): Moderately stable, with a half-life of about 2.7 to 4.8 days.[1][4]
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Alkaline Conditions (pH 9): Rapidly hydrolyzes, with a half-life of only a few hours (approximately 2.2 hours).[1][4]
This pH-dependent hydrolysis underscores the importance of controlling the pH of sample extracts and stock solutions to maintain the integrity of the internal standard.
Photolytic Stability
Clodinafop-propargyl is susceptible to photodegradation.[5] When exposed to light, particularly in aqueous solutions, it can undergo transformation to various photoproducts.[6] Therefore, it is imperative to store stock solutions and samples containing Clodinafop Propargyl-13C6 in amber vials or otherwise protected from light to prevent photodegradation and ensure accurate quantification.
Metabolic Stability
In biological systems, Clodinafop-propargyl is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the propargyl ester to form clodinafop acid. This biotransformation is a key aspect of its herbicidal activity and is also a critical consideration in residue analysis and metabolism studies. The use of Clodinafop Propargyl-13C6 allows for the accurate tracking and quantification of the parent compound, even in the presence of its metabolites.
The principal degradation pathway of Clodinafop-propargyl is illustrated below:
Caption: Primary degradation pathway of Clodinafop Propargyl-13C6.
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is crucial to validate the stability of Clodinafop Propargyl-13C6 under the specific conditions of the intended application. The following are generalized protocols for assessing its stability.
Protocol 1: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of Clodinafop Propargyl-13C6 at different pH values.
Methodology:
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Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
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Spiking: Spike a known concentration of Clodinafop Propargyl-13C6 into each buffer solution in triplicate.
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Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
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Sampling: At predetermined time intervals, collect aliquots from each solution.
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Analysis: Immediately analyze the aliquots using a validated LC-MS/MS method to quantify the remaining concentration of Clodinafop Propargyl-13C6 and the formation of Clodinafop Acid-13C6.
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Data Analysis: Calculate the first-order rate constants and the half-lives (DT50) for each pH condition.
Protocol 2: Photostability Testing
Objective: To evaluate the degradation of Clodinafop Propargyl-13C6 upon exposure to light.
Methodology:
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Solution Preparation: Prepare a solution of Clodinafop Propargyl-13C6 in a relevant solvent (e.g., acetonitrile/water).
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Exposure: Expose a set of samples in quartz or borosilicate glass vessels to a controlled light source (e.g., a xenon arc lamp simulating natural sunlight). Prepare a parallel set of dark controls wrapped in aluminum foil.
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Incubation: Maintain a constant temperature during the exposure period.
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Sampling and Analysis: At specified time points, withdraw samples from both the exposed and dark control sets and analyze by LC-MS/MS.
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Data Analysis: Compare the degradation rates between the light-exposed and dark control samples to determine the photolytic half-life.
Caption: Experimental workflow for photostability testing.
Implications of 13C6 Labeling on Chemical Properties and Stability
The use of stable isotopes like 13C is a cornerstone of modern quantitative analysis. The key principle is that the isotopic label imparts a mass difference for detection without significantly altering the chemical and physical behavior of the molecule.
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Kinetic Isotope Effect (KIE): While a theoretical kinetic isotope effect exists for reactions involving the cleavage of bonds to the labeled carbon atoms, for 13C, this effect is generally very small and often negligible in the context of overall reaction rates and degradation pathways. Therefore, the degradation kinetics of Clodinafop Propargyl-13C6 are expected to be virtually identical to the unlabeled compound under typical environmental and laboratory conditions.
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Chromatographic Co-elution: Due to the minute difference in physicochemical properties, Clodinafop Propargyl-13C6 will co-elute with the unlabeled Clodinafop-propargyl under most chromatographic conditions. This is a crucial characteristic for an effective internal standard, as it ensures that both the analyte and the standard experience the same matrix effects during ionization in the mass spectrometer.
Conclusion and Best Practices
Clodinafop Propargyl-13C6 is an essential tool for the accurate and precise quantification of Clodinafop-propargyl in various matrices. Its chemical properties and stability profile are fundamentally the same as its unlabeled counterpart. Researchers and analysts can confidently rely on the extensive data available for Clodinafop-propargyl to inform the handling, storage, and application of its 13C6-labeled internal standard.
Key Recommendations for Use:
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Storage: Store in a cool, dark, and dry place. Protect from light to prevent photodegradation.
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Solution Preparation: Use high-purity solvents and prepare stock solutions in amber glassware. For aqueous solutions, buffer to a slightly acidic pH (e.g., pH 4-5) to maximize hydrolytic stability.
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Method Validation: Always perform stability tests of the internal standard in the specific sample matrix and under the analytical conditions of your method to ensure data integrity.
By adhering to these best practices, researchers can fully leverage the analytical power of Clodinafop Propargyl-13C6 to achieve the highest standards of scientific rigor in their studies.
References
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Li, W., et al. (2014). Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem. Environmental Science and Pollution Research, 21(16), 9871–9877. [Link]
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Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: CLODINAFOP-PROPARGYL. [Link]
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ResearchGate. (2021). Biodegradation of Clodinafop-Propargyl Herbicide (50 mg/kg soil) follow... [Link]
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Singh, S., & Dureja, P. (2005). Phototransformation of clodinafop-propargyl. Journal of agricultural and food chemistry, 53(19), 7466–7469. [Link]
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